9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a purine derivative with the molecular formula and a molecular weight of 327.29 g/mol. This compound is characterized by its unique structure, which includes a purine ring system and an acetic acid moiety, making it significant in various biochemical applications. The compound is classified under purine derivatives, which are essential in biological systems, particularly in nucleic acid metabolism.
The synthesis of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- typically involves several key steps:
The detailed methodology can vary based on the specific starting materials and desired purity levels, but high-yield synthesis methods are crucial for practical applications in research and pharmaceuticals .
The structure of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- can be represented using various chemical notation systems:
C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O
ZBOVBYTWJJUTEO-UHFFFAOYSA-N
The molecular structure features a purine base with an acetic acid side chain and a phenylmethoxycarbonyl group attached to the amino position at carbon 6. This arrangement is critical for its biological activity and interaction with other biomolecules .
The chemical reactivity of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- includes several significant reactions:
These reactions are crucial for modifying the compound for specific applications in research and drug development .
The mechanism of action of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- largely depends on its interactions within biological systems:
Quantitative data on its efficacy and specific pathways remain an area of ongoing research .
The physical and chemical properties of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- include:
These properties are essential for determining its usability in laboratory settings and potential therapeutic applications.
The applications of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- span several scientific fields:
The 6-amino group of 9H-purine derivatives requires selective protection to prevent unwanted side reactions during synthesis. The phenylmethoxycarbonyl (Z) group serves as a critical protecting group in "9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-", installed via reaction with benzyl chloroformate under Schotten-Baumann conditions. This Z-group offers orthogonal stability to acids and bases, enabling its retention during subsequent purine ring modifications [3] [8]. Comparative studies show Z-group deprotection efficiency reaches >95% using hydrogenolysis (Pd/C, H₂) or mild acids (TFA/Scavengers), outperforming tert-butoxycarbonyl (Boc) in sterically hindered purine systems [4]. For analogs requiring iterative couplings, the Z-group’s compatibility with Fmoc-based strategies allows sequential assembly of purine-peptide conjugates [5].
Table 1: Carbamate Protecting Groups for Purine Amino Functionalization
Protecting Group | Installation Reagent | Cleavage Conditions | Orthogonality |
---|---|---|---|
Z (Phenylmethoxycarbonyl) | Benzyl chloroformate, NaOH | H₂/Pd-C or TFA/Scavengers | High (stable to acids/bases) |
Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | TFA or HCl | Moderate (acid-labile) |
Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Base | Piperidine | High (base-labile) |
Introduction of the 9-acetic acid side chain leverages nucleophilic displacement of C6 halogen atoms (Cl/Br) by alkoxide anions. Optimized synthesis routes react 2-amino-6-chloro-9H-purine with ethyl bromoacetate in K₂CO₃/DMF to yield ethyl 2-amino-6-chloro-9H-purine-9-acetate, followed by Z-group protection and saponification [6] [7]. Critical to reaction efficiency is the electron-withdrawing effect of the C6 halogen, which enhances N9 deprotonation and alkylation kinetics. Polarography studies confirm C6 halogen substitution reduces reduction potentials (−286 mV for chloro derivatives vs. −475 mV for unsubstituted purines), favoring selective alkoxide activation under mild conditions [7]. Post-alkylation, ester hydrolysis uses NaOH/THF/H₂O (90% yield) without purine ring degradation [6].
Table 2: Halogen Displacement Kinetics in Purine Derivatives
C6 Substituent | Half-Wave Reduction Potential (mV) | Relative Alkylation Rate (K₂CO₃/DMF, 60°C) |
---|---|---|
Chloro | −286 ± 2 | 1.0 (Reference) |
Bromo | −245 ± 1 | 1.8 |
Amino | −475 ± 2 | 0.05 |
Hydrogen | −453 ± 3 | 0.02 |
The 9-acetic acid moiety enables diversification via amide/ester couplings with nucleophiles. Carbodiimide-mediated coupling (EDC·HCl, HOBt) links the purine core to nucleoside 5′-amines or amino acids, generating hybrid structures [5] [8]. For example, coupling with N-methyl-L-isoleucine methyl ester produces purine-amino acid conjugates in 75–82% yield after HPLC purification [5]. Steric effects dominate reaction efficiency: C2-unsubstituted purines achieve >90% coupling yields, whereas 2-morpholinyl derivatives drop to 65% due to N1/N3 hindrance [3]. Solid-phase approaches tether Fmoc-amino acids (e.g., Fmoc-L-lysine) to Wang resin, followed by on-resin esterification with the purine acetic acid scaffold, streamlining conjugate synthesis [5] [8].
Solution-phase synthesis remains optimal for large-scale production of the core scaffold, delivering 50–100 g batches of 2-amino-6-chloro-9H-purine-9-acetic acid with >95% purity after crystallization [6]. In contrast, solid-phase methods (e.g., Fmoc-Rink amide resin) excel in generating purine-peptide libraries, though purine attachment yields vary (78–85%) due to resin swelling limitations in organic solvents [5] [8]. Economic analyses reveal solution-phase costs are 40% lower for gram-scale purine acetic acid production, while solid-phase excels for microscale diversification (e.g., 50+ analogs via automated coupling) [8]. Critical to purity is the removal of N7-alkylation byproducts (<2%) using silica gel chromatography or pH-controlled extraction [6].
Table 3: Synthesis Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | Multi-gram (≤100 g) | Milligram (≤500 mg) |
Typical Yield | 82–90% | 75–85% |
Byproduct Formation | <5% (N7-alkylation) | <8% (incomplete coupling) |
Purification Method | Crystallization/Extraction | Resin Cleavage/HPLC |
Cost per Gram | $120 | $480 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7